2-Hydrazinylidene-1-methyl-2,3-dihydro-1H-imidazole
Description
2-Hydrazinylidene-1-methyl-2,3-dihydro-1H-imidazole is a heterocyclic compound with the molecular formula C₄H₈N₄. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Properties
Molecular Formula |
C4H8N4 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(1-methylimidazol-2-yl)hydrazine |
InChI |
InChI=1S/C4H8N4/c1-8-3-2-6-4(8)7-5/h2-3H,5H2,1H3,(H,6,7) |
InChI Key |
PBBUFPQCPQHLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinylidene-1-methyl-2,3-dihydro-1H-imidazole typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinylidene-1-methyl-2,3-dihydro-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the hydrazinylidene group.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with various functional groups, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
2-Hydrazinylidene-1-methyl-2,3-dihydro-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Hydrazinylidene-1-methyl-2,3-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Imidazole: A basic structure similar to 2-Hydrazinylidene-1-methyl-2,3-dihydro-1H-imidazole but without the hydrazinylidene group.
2-Methylimidazole: Similar structure with a methyl group at the 2-position.
1,2-Dimethylimidazole: Contains two methyl groups at the 1 and 2 positions.
Uniqueness: this compound is unique due to the presence of the hydrazinylidene group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets and provides a versatile platform for further chemical modifications .
Biological Activity
2-Hydrazinylidene-1-methyl-2,3-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound this compound is characterized by its unique imidazole structure, which is known for its biological relevance. The chemical formula is and it features both hydrazine and imidazole functionalities that contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It exhibits promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Klebsiella pneumoniae | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly in light of rising antibiotic resistance.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines have demonstrated that it can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress in cancer cells.
Case Study: Anticancer Efficacy
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. This effect was attributed to the compound's ability to disrupt mitochondrial function and activate caspase pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with key enzymes involved in microbial metabolism and cancer cell survival.
- DNA Interaction : It has been observed to bind to DNA, disrupting replication processes in bacterial cells and inducing apoptosis in cancer cells.
- Oxidative Stress Induction : By generating ROS, it triggers cellular stress responses that can lead to cell death in malignancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
